molecular formula C16H18N4O2 B2879763 (E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide CAS No. 1798413-48-5

(E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Cat. No. B2879763
M. Wt: 298.346
InChI Key: HPIQMKGEUDQOAR-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Aggregation and Selective Sensing

Pyrrole and furan-based pyridine/pyridinium bisamides have been designed and synthesized, exploring their applications as supramolecular gelators for cation binding and selective sensing. These compounds demonstrate significant potential in distinguishing thiol-based amino acids and D-glucose from D-mannose, as well as encapsulating and releasing drugs like curcumin (Panja, Ghosh, & Ghosh, 2018).

Biological Activity and Plant Growth Stimulation

Research into pyrrolidin-1-yl pyrimidin derivatives, including those containing a furan ring, has revealed pronounced plant growth-stimulating effects. These findings open up new avenues for agricultural applications and highlight the compound's potential in enhancing crop yield (Pivazyan et al., 2019).

Synthetic Applications and Amplification of Antibiotics

Studies have shown the utility of furan and pyrrole derivatives in synthesizing various heterocyclic compounds. These derivatives have been used to amplify the effects of antibiotics like phleomycin against bacterial strains, demonstrating their potential in medicinal chemistry and drug development (Brown & Cowden, 1982).

Enantioselective Synthesis

The enantioselective synthesis of compounds from furan derivatives, using marine and terrestrial fungi, highlights the green chemistry approaches in producing biologically active molecules. This research underlines the importance of sustainable methods in chemical synthesis (Jimenez et al., 2019).

Antiprotozoal Agents

The synthesis and evaluation of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including furan derivatives, have shown strong DNA affinities and effective antiprotozoal activities. Such compounds offer promising leads for the development of new treatments against protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(6-5-13-4-3-11-22-13)18-12-14-17-8-7-15(19-14)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIQMKGEUDQOAR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.